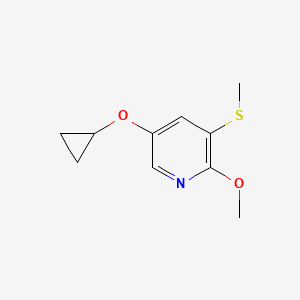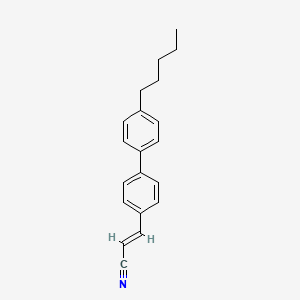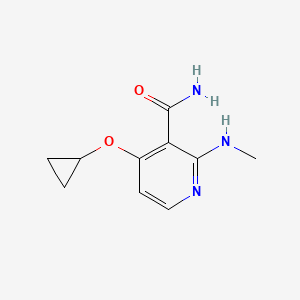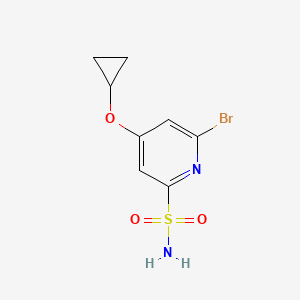
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that contains a bromine atom, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a bromopyridine derivative with an arylboronic acid under mild conditions, using a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 6-Bromo-4-cyclopropoxypyridine-2-sulfonamide may involve large-scale Suzuki cross-coupling reactions, optimized for high yield and purity. The use of microwave irradiation has been reported to improve the efficiency of such reactions, reducing reaction times and increasing yields .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfinamides or sulfenamides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions to form carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid in Suzuki reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of sulfonamides.
Major Products
Substituted Pyridines: Formed from substitution reactions involving the bromine atom.
Sulfinamides and Sulfenamides: Formed from oxidation and reduction reactions of the sulfonamide group.
Scientific Research Applications
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthase . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
Properties
Molecular Formula |
C8H9BrN2O3S |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
6-bromo-4-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9BrN2O3S/c9-7-3-6(14-5-1-2-5)4-8(11-7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
AWNZVVUVRDKDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-tert-butyl-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810757.png)
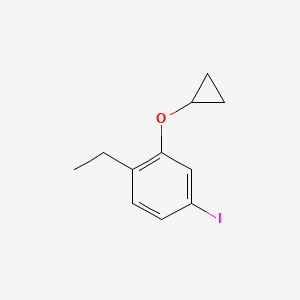
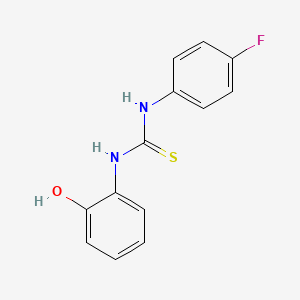

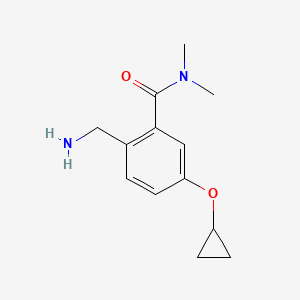
![ethyl (2E)-4-oxo-4-[(4-phenoxyphenyl)amino]but-2-enoate](/img/structure/B14810780.png)
![4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B14810793.png)
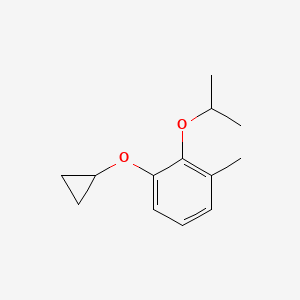
![N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14810808.png)
![(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid](/img/structure/B14810816.png)
